[2-(3,4-Dichlorophenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt)

Lipophilicity SAR Drug-like properties

[2-(3,4-Dichlorophenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt), CAS 1982950-29-7, is a substituted aniline presented as a 1:1 sulfate salt. The free base, 2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)aniline (C₁₃H₈Cl₂F₃NO, MW 322.11 g/mol), bears a 3,4-dichlorophenoxy group at the ortho position and a trifluoromethyl group at the meta position relative to the amine.

Molecular Formula C13H10Cl2F3NO5S
Molecular Weight 420.2 g/mol
CAS No. 1982950-29-7
Cat. No. B1406780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(3,4-Dichlorophenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt)
CAS1982950-29-7
Molecular FormulaC13H10Cl2F3NO5S
Molecular Weight420.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)N)OC2=CC(=C(C=C2)Cl)Cl.OS(=O)(=O)O
InChIInChI=1S/C13H8Cl2F3NO.H2O4S/c14-9-3-2-8(6-10(9)15)20-12-4-1-7(5-11(12)19)13(16,17)18;1-5(2,3)4/h1-6H,19H2;(H2,1,2,3,4)
InChIKeyKTQIYXIPVSULPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(3,4-Dichlorophenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt) CAS 1982950-29-7 – Compound Class and Procurement Baseline


[2-(3,4-Dichlorophenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt), CAS 1982950-29-7, is a substituted aniline presented as a 1:1 sulfate salt. The free base, 2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)aniline (C₁₃H₈Cl₂F₃NO, MW 322.11 g/mol), bears a 3,4-dichlorophenoxy group at the ortho position and a trifluoromethyl group at the meta position relative to the amine . The sulfate salt form (C₁₃H₁₀Cl₂F₃NO₄S, calculated MW 420.2 g/mol) is supplied primarily as a research intermediate . This compound belongs to the class of halogenated diaryl ether anilines that have been explored as building blocks for CNS-targeted monoamine reuptake inhibitors, as evidenced by the use of the corresponding benzaldehyde derivative in Pfizer patent US7084165B2 [1].

Salt Form Sulfate salt (1:1) for precise stoichiometric control
Key Structural Motif 3,4-Dichlorophenoxy + 5-CF₃ aniline scaffold
Literature Precedent Pfizer patent US7084165B2: monoamine transporter intermediate

Why Generic Substitution Is Inadequate for [2-(3,4-Dichlorophenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt) CAS 1982950-29-7


Although several positional isomers (e.g., 2,4-dichloro, 2,5-dichloro, 2,6-dichloro) share the same molecular formula C₁₃H₈Cl₂F₃NO, the 3,4-dichloro substitution pattern imparts distinct electronic and steric properties that directly influence reactivity in downstream synthetic transformations and biological target engagement [1]. Furthermore, the sulfate salt form can alter solubility, hygroscopicity, and compatibility with specific reaction conditions relative to the free base or other salt forms (e.g., hydrochloride). Procurement of an isomerically mismatched or incorrectly salted building block can lead to failed coupling reactions, altered pharmacokinetic profiles of the final target molecule, or batch-to-batch irreproducibility in discovery campaigns. The quantitative evidence below substantiates why this specific compound cannot be casually replaced by in-class analogs.

Regioisomeric Mismatch

3,4-Dichloro substitution imparts distinct electronic and steric properties; 2,5- or 2,6-dichloro isomers may alter reactivity and target engagement.

Salt Form Variation

Sulfate vs. free base or hydrochloride affects solubility, hygroscopicity, and stoichiometric equivalent weight, potentially compromising reaction outcomes.

Unverified Isomer Purity

Generic suppliers may provide isomer mixtures; confirm regioisomeric identity before use in sensitive coupling or biological assays.

Quantitative Differentiation Evidence for [2-(3,4-Dichlorophenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (CAS 1982950-29-7) Against Closest Analogs


Regioisomeric Electronic Effect Differentiation via Computed LogP (XLogP3)

The 3,4-dichloro substitution pattern on the phenoxy ring alters the lipophilicity and electronic distribution of the aniline scaffold compared to the 2,5-dichloro isomer. The computed XLogP3 for 2-(2,5-dichlorophenoxy)-5-(trifluoromethyl)aniline is 4.5 [1]. While the exact XLogP3 for the target 3,4-dichloro isomer has not been independently published, the difference in chlorine atom position is established to modulate logP by approximately 0.2–0.5 units based on comparative studies of dichlorinated aromatic ethers [2]. This difference can be decisive in medicinal chemistry programs where fine-tuning lipophilicity within a narrow optimal range (e.g., CNS drug space: logP 2–4) is required.

Lipophilicity Shift (ΔLogP)
Class-level inference
Estimated Δ XLogP3 ≤ 0.5
Target (3,4-diCl): predicted ~4.2–4.5
Comparator (2,5-diCl): XLogP3 4.5
Isomer-dependent lipophilicity may shift permeability and off-target binding profiles.
Target LogP not independently verified; isomer interpolation.
Lipophilicity SAR Drug-like properties

Salt Form Impact on Molecular Weight and Stoichiometry for Formulation Calculations

The sulfate salt of [2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]amine possesses a molecular weight of approximately 420.2 g/mol (1:1 salt with sulfuric acid; free base MW 322.11 + H₂SO₄ MW 98.08) . In contrast, the free base has a MW of 322.11 g/mol. This significant difference (Δ MW = 98.08 g/mol, a 30.5% increase) directly affects molar equivalent calculations in multi-step synthetic protocols and dose calculations in pharmacological assays. Using a different salt form (e.g., hydrochloride, MW ~358.6 g/mol) without correction would result in a 14.7% stoichiometric error.

Salt Form MW Impact
Data to verify
ΔMW +98.08 g/mol (sulfate vs free base)
+30.5% mass increase; HCl salt Δ +17.2%
Salt selection directly alters stoichiometric calculations; confirm batch-specific MW.
1:1 stoichiometry assumed; verify certificate of analysis.
Salt selection Formulation Equivalent weight

Synthetic Tractability: Documented Utility of the 3,4-Dichlorophenoxy Scaffold in CNS Drug Intermediates

US Patent 7,084,165 B2 (Pfizer) explicitly describes the synthesis and use of 2-(3,4-dichlorophenoxy)-5-trifluoromethylbenzaldehyde as a key intermediate in the preparation of monoamine reuptake inhibitors for CNS disorders [1]. This benzaldehyde is the direct synthetic precursor to the target aniline (via reductive amination or nitro reduction routes). The patent reports a preparative-scale synthesis: 0.829 g K₂CO₃, 0.342 g (2.1 mmol) 3,4-dichlorophenol, and 0.384 g (2.0 mmol) 2-fluoro-5-trifluoromethylbenzaldehyde in DMF at 90–95°C, yielding 0.680 g of the benzaldehyde intermediate (GCMS m/z: 334 [M⁺]) [1]. No comparable patent use was found for the 2,4- or 2,5-dichloro isomers in the same therapeutic context.

Pfizer Patent Synthesis
Patent-reported
0.680 g isolated yield (2.0 mmol scale)
Benzaldehyde intermediate via K₂CO₃/DMF at 90–95°C
Documented synthetic precedent supports CNS target research; 3,4-isomer-specific utility.
No comparable patent for 2,4- or 2,5-dichloro isomers.
Monoamine reuptake inhibitor Pfizer patent Benzaldehyde intermediate

Thermal Stability Benchmarking Against a 2,6-Dichloro Regioisomer

Physical property data for the 4-substituted regioisomer 4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline (CAS 61946-83-6) has been published: boiling point 329°C, density 1.466 g/cm³, flash point 152.8°C [1]. While direct thermal data for the target 2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)aniline are not publicly available, the structural difference (ortho-amine vs. para-amine; 3,4-dichloro vs. 2,6-dichloro-4-CF₃ phenoxy) is expected to alter intermolecular hydrogen bonding and thus melting/boiling behavior. The ortho-amine configuration in the target compound introduces intramolecular hydrogen bonding potential with the ether oxygen, which typically lowers the melting point and improves solubility in organic solvents relative to the para-isomer .

Thermal Profile (H-Bonding)
Class-level inference
Ortho-amine intramolecular H-bonding expected
Target: lower melting point predicted (intramolecular H-bond)
Para-isomer (CAS 61946-83-6): BP 329°C, flash 152.8°C
Thermal and solubility differences may influence solvent choice and storage conditions.
Direct thermal data not available; class-level prediction from o-aniline chemistry.
Thermal stability Storage Physical properties

Best-Validated Application Scenarios for [2-(3,4-Dichlorophenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (CAS 1982950-29-7) Based on Evidence


CNS Monoamine Transporter Drug Discovery: 5-HT / NE / DA Reuptake Inhibitor SAR Exploration

Based on Pfizer patent US7084165B2, the 3,4-dichlorophenoxy-5-trifluoromethylphenyl scaffold is validated as a key intermediate in monoamine reuptake inhibitor programs [1]. The amine (or its benzaldehyde precursor) can be elaborated into aryloxypropanamine or aryloxypiperidine series targeting serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters for depression, anxiety, and pain indications. The sulfate salt provides a convenient, pre-weighed stoichiometric form for parallel library synthesis.

Diaryl Ether Building Block for Buchwald-Hartwig and Ullmann Coupling Libraries

The primary aromatic amine is strategically positioned for Pd-catalyzed C–N cross-coupling reactions. The 3,4-dichloro substitution on the phenoxy ring modifies the electron density of the ether oxygen, potentially altering the coordination environment of palladium catalysts and affecting coupling efficiency compared to other dichloro isomers [1]. This building block enables construction of diverse N-arylated analogs for high-throughput screening.

Neglected Disease or Agrochemical Intermediate Derivatization

The trifluoromethyl group is a privileged motif in both pharmaceuticals and agrochemicals due to its metabolic stability and lipophilicity. While direct evidence for this specific compound in agrochemistry is limited, the closely related 2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine (CAS not listed) has been identified as a potential herbicide [1]. The aniline analog may serve as an entry point for the synthesis of trifluoromethyl-substituted diphenyl ether herbicides.

Comparative Salt Form Screening in Preformulation Studies

The sulfate salt (MW 420.2 g/mol) offers a crystallinity and solubility profile distinct from the free base (MW 322.11 g/mol) and the hypothetical hydrochloride (MW 358.6 g/mol) [1]. In preformulation, the sulfate counterion provides a non-hygroscopic, high-melting salt option that may improve solid-state stability and simplify handling in automated weighing and dispensing systems compared to more hygroscopic halide salts.

Application
Selection Property
Validation Focus
Monoamine transporter research (5-HT, NE, DA)
3,4-Dichlorophenoxy scaffold from Pfizer patent US7084165B2
Synthetic tractability; transporter target engagement studies
Pd-catalyzed C–N cross-coupling library synthesis
Ortho-amine with electron-modifying 3,4-dichloro ether
Coupling efficiency; catalyst compatibility screening
Agrochemical / trifluoromethyl diphenyl ether analog screening
Trifluoromethyl and dichlorophenoxy privileged motifs
Biological activity screening in plant or parasite models
Preformulation salt screening studies
Sulfate salt: non-hygroscopic, high-melting candidate
Crystallinity, hygroscopicity, and handling compatibility
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